4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of an amino group and a morpholine moiety, which contribute to its biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an anti-cancer agent.
This compound is classified under pyrimidine derivatives, specifically those containing carbonitrile functional groups. It has been synthesized through various chemical processes and is noted for its structural complexity and biological relevance. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 205.22 g/mol .
The synthesis of 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations in substituents that can influence its biological activity.
The molecular structure of 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile features a pyrimidine ring substituted with an amino group at position 4 and a morpholine group at position 2. The carbonitrile group is located at position 5 of the pyrimidine ring.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically used to confirm the structure, providing data on functional groups and molecular interactions.
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions that are significant for its applications:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new derivatives with desired properties.
The mechanism of action for 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile primarily involves its interaction with biological targets such as enzymes or receptors involved in cancer pathways.
Research into its cytotoxic activity has demonstrated promising results, indicating that it may serve as a lead compound for developing anti-cancer drugs .
The physical properties of 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile include:
These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its potential reactivity.
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential impact on therapeutic advancements against cancer .
The core structure of 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile integrates three strategically significant chemical motifs: the aminopyrimidine scaffold, a morpholine ring, and a carbonitrile group. This molecular architecture exemplifies sophisticated rational drug design, where each component contributes distinct physicochemical and biological properties. The aminopyrimidine base (C₄H₃N₃) serves as a privileged scaffold in medicinal chemistry due to its ability to engage in multiple hydrogen-bonding interactions with biological targets through its ring nitrogen atoms and the exocyclic amino group [1]. This moiety acts as a versatile pharmacophore, mimicking purine bases and enabling competitive inhibition of ATP-binding sites in kinases [6].
The morpholine substitution at the 2-position introduces significant three-dimensional complexity and polarity to the planar pyrimidine system. Morpholine (tetrahydro-1,4-oxazine) contributes to enhanced water solubility through its polar oxygen atom while maintaining moderate lipophilicity via its hydrophobic ethylene bridges. This balanced amphiphilic character facilitates membrane permeability and target engagement [3] [4]. The morpholine nitrogen's basicity (predicted pKa ~7-8) allows for salt formation under physiological conditions, potentially improving bioavailability. This structural feature is evident in related compounds like 2-(4-morpholinyl)-5-pyrimidinecarbonitrile (CAS 400082-62-4), which shares the morpholine-pyrimidinecarbonitrile framework and demonstrates favorable calculated properties including a density of 1.3 g/cm³ and boiling point of 411.3°C [3].
Table 1: Structural Components and Their Chemical Significance in 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Structural Element | Chemical Properties | Biological Contributions |
---|---|---|
4-Aminopyrimidine Core | Hydrogen-bond acceptor/donor capability; Planar conformation | ATP-binding site recognition; Protein target engagement |
4-Morpholinyl Group at C2 | Amphiphilic character (logP ~1.3); Basic nitrogen (pKa ~7-8) | Enhanced solubility; Membrane permeability; Molecular recognition |
Carbonitrile at C5 | Strong electron-withdrawing effect; Linear geometry | π-Stacking interactions; Metabolic stability; H-bond acceptor capability |
The carbonitrile group (-C≡N) at the 5-position exerts a powerful electron-withdrawing effect that significantly modulates the electron density of the pyrimidine ring. This polarization enhances the compound's ability to participate in dipole-dipole interactions and π-stacking with aromatic residues in binding pockets [5] [8]. Additionally, the nitrile group serves as a bioisostere for carbonyl, acetylene, or azide groups, offering metabolic stability advantages over these alternatives while maintaining similar molecular geometry [6]. This structural motif is exemplified in compounds such as 4-amino-2-methylpyrimidine-5-carbonitrile (CID 69682), where the carbonitrile group contributes to molecular planarity and crystalline packing [1].
Pyrimidinecarbonitrile derivatives represent a structurally diverse class of compounds with broad therapeutic applications, particularly in oncology and inflammation. The 4-amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile scaffold demonstrates exceptional versatility in drug discovery due to its capacity for molecular interactions with diverse enzyme classes, particularly protein kinases [6]. Kinase inhibition remains a cornerstone of targeted cancer therapies, and aminopyrimidine derivatives constitute approximately 40% of all kinase inhibitors in clinical development. The specific combination of the 4-amino group with the 5-carbonitrile substitution creates an optimal hydrogen-bonding pattern that facilitates high-affinity binding to the kinase hinge region, as demonstrated in numerous crystallographic studies of related compounds [6].
The morpholine substitution significantly enhances pharmacological properties beyond simple target affinity. Comparative studies of morpholine-containing pyrimidine derivatives versus their non-morpholine counterparts demonstrate improved pharmacokinetic profiles, including increased solubility and more consistent tissue distribution [3] [4]. For instance, 2-(4-morpholinyl)-5-pyrimidinecarbonitrile exhibits calculated properties that suggest favorable drug-likeness: molecular weight 190.20 g/mol, H-bond acceptors = 5, H-bond donors = 0 [3]. This aligns with Lipinski's parameters for oral bioavailability and suggests that the morpholine-containing derivatives would have superior developability profiles compared to non-morpholine analogs.
Table 2: Therapeutic Applications of Pyrimidinecarbonitrile Derivatives with Structural Similarities to 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Compound Structure | Molecular Formula | Primary Therapeutic Target | Reported Activity |
---|---|---|---|
4-(4-(1-Amino-1-methylethyl)phenyl)-2-((4-(2-(4-morpholinyl)ethyl)phenyl)amino)-5-pyrimidinecarbonitrile | C₂₆H₃₀N₆O | Kinase inhibition | Cardiotonic activity; Congestive heart failure management |
2-Methyl-6-(2-morpholin-4-ylethylamino)-4-oxo-1H-pyrimidine-5-carbonitrile | C₁₁H₁₆N₆O₂ | Kinase inhibition | Anticancer activity; Kinase domain interaction |
2-Aminopyrimidine-5-carbonitrile | C₅H₄N₄ | Kinase hinge region binding | Intermediate for kinase inhibitor synthesis |
The therapeutic potential of these compounds is exemplified by patented amino-pyrimidine derivatives (e.g., US4505910A) that demonstrate cardiotonic activity in congestive heart failure models [6]. Specifically, compounds containing the pyrimidinecarbonitrile scaffold with morpholine substitutions have shown potent cardiac effects in mammalian models, suggesting potential applications in cardiovascular therapeutics beyond their established oncology applications [6]. The molecular diversity achievable through modifications at the 4-amino group is illustrated by compounds such as 4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile (CID 65334477), where the tetrahydropyran substitution offers a structural analog to morpholine with similar electronic properties but altered steric demands [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1